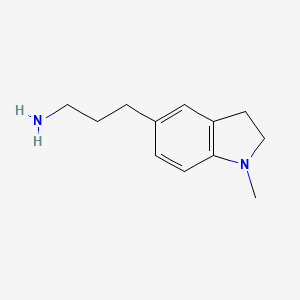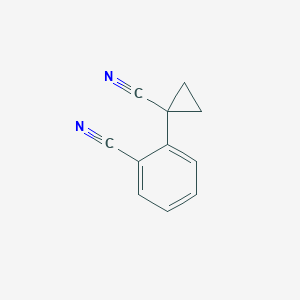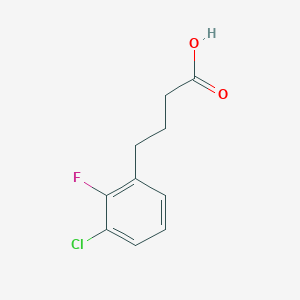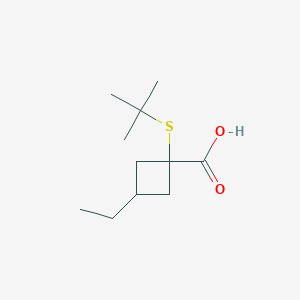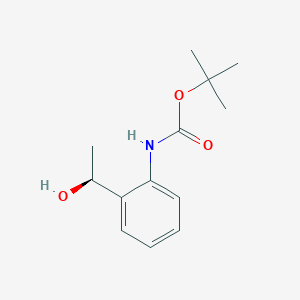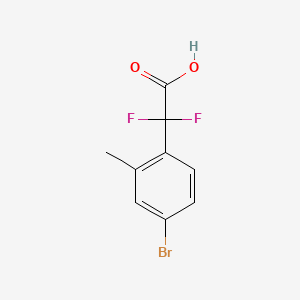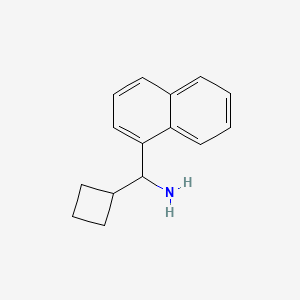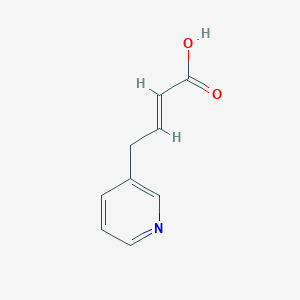
(E)-4-(Pyridin-3-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Pyridin-3-yl)but-2-enoic acid is an organic compound that features a pyridine ring attached to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyridin-3-yl)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the use of a Wittig reaction, where a pyridine aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Pyridin-3-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Saturated butanoic acid derivatives
Substitution: Nitro-pyridine, halo-pyridine derivatives
Aplicaciones Científicas De Investigación
(E)-4-(Pyridin-3-yl)but-2-enoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-4-(Pyridin-3-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the butenoic acid moiety can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrimidine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrrole: A five-membered aromatic heterocycle with distinct reactivity compared to pyridine.
Uniqueness
(E)-4-(Pyridin-3-yl)but-2-enoic acid is unique due to the presence of both a pyridine ring and a butenoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(E)-4-pyridin-3-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-2,4-7H,3H2,(H,11,12)/b5-1+ |
Clave InChI |
FKLDJKFHVHLOFQ-ORCRQEGFSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C/C=C/C(=O)O |
SMILES canónico |
C1=CC(=CN=C1)CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


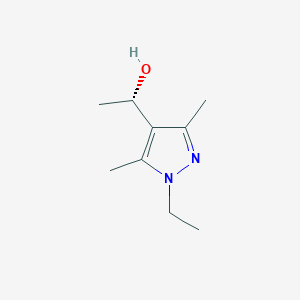

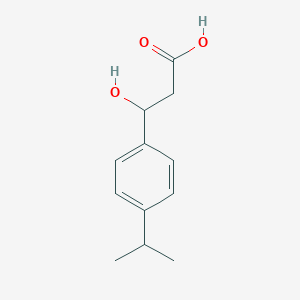
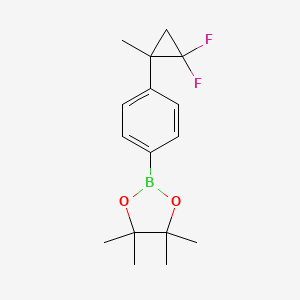
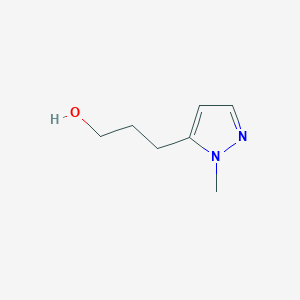
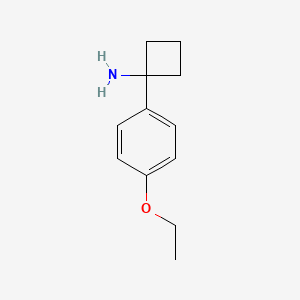
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
